naphthalene-2,6-disulfonate
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Overview
Description
naphthalene-2,6-disulfonate is an organic compound with the molecular formula C10H6(SO3Na)2. It is a disodium salt of naphthalene-2,6-disulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
naphthalene-2,6-disulfonate can be synthesized through the sulfonation of naphthalene using sulfuric acid. The process involves heating naphthalene with sulfuric acid at high temperatures, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 2,6-naphthalenedisulfonate often involves the use of cationic exchange resins to convert disodium 2,6-naphthalenedisulfonate into 2,6-naphthalenedisulfonic acid, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions
naphthalene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into naphthalene derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for specific transformations .
Major Products Formed
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, naphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
naphthalene-2,6-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-naphthalenedisulfonate involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonate
- 2,7-Naphthalenedisulfonate
- 1,6-Naphthalenedisulfonate
Uniqueness
naphthalene-2,6-disulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonates. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalysis and materials science .
Properties
Molecular Formula |
C10H6O6S2-2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 |
InChI Key |
FITZJYAVATZPMJ-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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